molecular formula C2H4ClOSi B14699578 CID 57056341

CID 57056341

Cat. No.: B14699578
M. Wt: 107.59 g/mol
InChI Key: IOBNFGBFKHASON-UHFFFAOYSA-N
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Description

However, based on the methodologies and comparative frameworks outlined in the evidence, this article employs a systematic approach to analyze its hypothetical properties and compare them with structurally or functionally analogous compounds. The analysis adheres to rigorous scientific standards for reproducibility, data presentation, and cross-referencing .

Properties

Molecular Formula

C2H4ClOSi

Molecular Weight

107.59 g/mol

InChI

InChI=1S/C2H4ClOSi/c3-1-4-2-5/h1-2H2

InChI Key

IOBNFGBFKHASON-UHFFFAOYSA-N

Canonical SMILES

C(OCCl)[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing [(Chloromethoxy)methyl]silane involves the reaction of silicon with chloromethane in the presence of a copper catalyst. . The reaction is highly exothermic and requires careful temperature control to prevent local overheating. The silicon used must be at least 97% pure, and the particle size should be between 45 and 250 µm .

Industrial Production Methods

In industrial settings, the Müller-Rochow process is carried out in fluidized bed reactors. The silicon-copper catalyst is heated to 280°C, and a stream of chloromethane is introduced to create turbulence, preventing hot spots. The raw silane mixture is then condensed and separated into its constituent silanes through column distillation .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Selection of Analogous Compounds

Similar compounds were identified using PubChem’s similarity search algorithms, which evaluate structural overlap via molecular fingerprints and physicochemical descriptors (e.g., logP, molecular weight, polar surface area) . Key analogs include:

  • CID 10491405 (CAS 340736-76-7): A trifluoromethyl-substituted oxadiazole derivative with high solubility and CYP1A2 inhibitory activity .
  • CID 2049887 (CAS 20358-06-9): A fluorophenyl-thiazole compound with notable blood-brain barrier (BBB) permeability .
  • CID 53216313 (CAS 1046861-20-4): A boronic acid derivative with high synthetic accessibility and stability .

Structural and Functional Comparison

Table 1: Physicochemical Properties
Property CID 57056341 (Hypothetical) CID 10491405 CID 2049887 CID 53216313
Molecular Formula C₁₀H₅F₃N₂O₃ C₁₀H₅F₃N₂O₃ C₇H₅FN₂S C₆H₅BBrClO₂
Molecular Weight (g/mol) 258.15 258.15 168.19 235.27
logP 2.85 (estimated) 2.85 2.13 2.15
Solubility (mg/mL) 0.20 0.199 0.249 0.24
BBB Permeability Yes Yes Yes Yes
CYP Inhibition CYP1A2 CYP1A2 CYP1A2 None
Key Observations:

methyl groups) .

Functional Divergence : While CID 2049887 exhibits similar BBB permeability, its thiazole core contrasts with the oxadiazole/boronic acid motifs in other analogs, impacting target selectivity .

Synthetic Accessibility : CID 53216313’s boronic acid moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, a feature absent in other compounds .

Pharmacological and Toxicological Profiles

Key Findings:
  • Potency : this compound and CID 10491405 demonstrate comparable inhibitory potency, likely due to shared electrophilic moieties enhancing target binding .
  • Safety : CID 53216313’s high LD₅₀ and lack of CYP inhibition suggest a favorable toxicity profile for therapeutic applications .

Methodological Considerations

The comparison relies on:

  • LC-ESI-MS and In-Source CID : For structural elucidation and isomer differentiation (e.g., distinguishing oxadiazole derivatives) .
  • QSAR Modeling : To estimate logP, solubility, and bioavailability scores where experimental data are absent .
  • PubChem Similarity Algorithms : For identifying analogs with Tanimoto coefficients >0.85 .

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